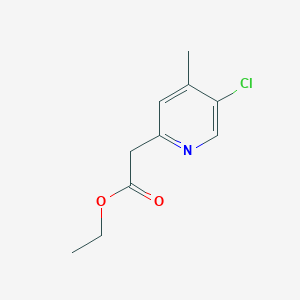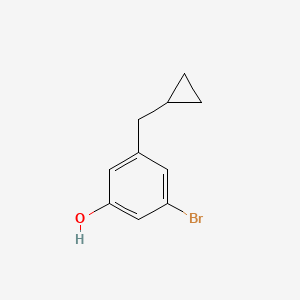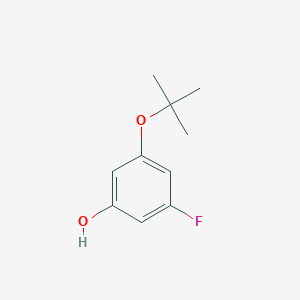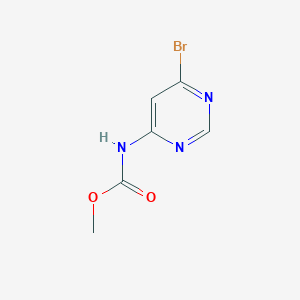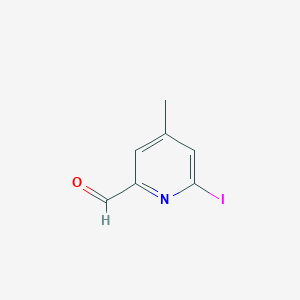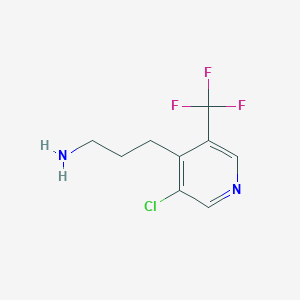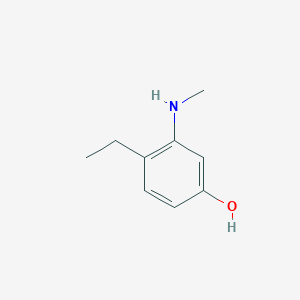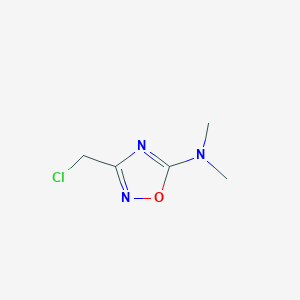
4-Carboxymethyl-2-(1H-indol-3-ylmethyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features an indole moiety, a piperazine ring, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of hydrazones.
Construction of the Piperazine Ring: This step often involves the reaction of diamines with dihaloalkanes or other suitable reagents.
Introduction of the Carboxymethyl Group: This can be done through alkylation reactions using carboxymethylating agents.
Formation of the Tert-Butyl Ester: This step typically involves esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindoles.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols or amines.
Substitution: The indole and piperazine rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are used.
Major Products
Oxidation: Oxindoles and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of ®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with other functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole moiety.
Piperazine derivatives: Compounds with similar piperazine rings, used in various pharmaceutical applications.
Tert-butyl esters: Compounds with similar ester groups, used in organic synthesis.
Uniqueness
The uniqueness of ®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER lies in its combination of these three functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions
Propiedades
Fórmula molecular |
C20H25N3O5 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-[5-(1H-indol-3-ylmethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C20H25N3O5/c1-20(2,3)28-19(27)23-11-17(24)22(12-18(25)26)10-14(23)8-13-9-21-16-7-5-4-6-15(13)16/h4-7,9,14,21H,8,10-12H2,1-3H3,(H,25,26) |
Clave InChI |
UHHSZAYPFZUMGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=O)N(CC1CC2=CNC3=CC=CC=C32)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


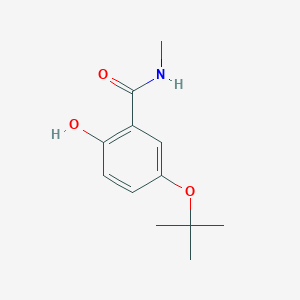
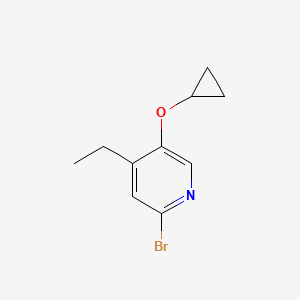
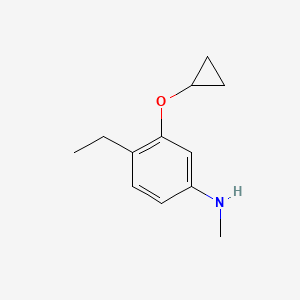

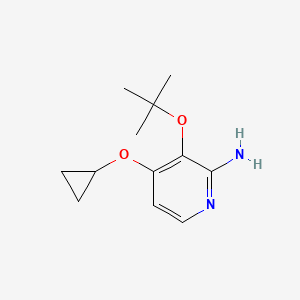
![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
